molecular formula C20H17FN4OS B3007061 1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013782-31-4

1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B3007061
CAS No.: 1013782-31-4
M. Wt: 380.44
InChI Key: ZERQQGDVRKQLJS-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a hybrid architecture, incorporating a benzothiazole moiety and a trisubstituted pyrazole carboxamide scaffold, both of which are recognized as "privileged structures" in pharmaceutical development for their prevalence in biologically active molecules . The benzothiazole ring system is a common pharmacophore found in compounds with a wide spectrum of documented biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Similarly, the pyrazole carboxamide core is a significant chemotype in medicinal chemistry. Research on closely related trisubstituted-pyrazol carboxamides has identified them as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor playing a major role in cholesterol and bile acid metabolism . These FXR antagonists are valuable chemical tools for investigating metabolic disorders such as cholestasis and hypercholesterolemia . While the specific mechanism of action and full biological profile of this exact compound require experimental determination by the researcher, its structure suggests significant potential for use in hit-to-lead optimization campaigns and as a probe for elucidating novel biological pathways. Researchers are advised to consult the scientific literature for the most current findings on this chemotype. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-9-7-13(21)8-10-14)24-25(17)20-23-15-5-3-4-6-18(15)27-20/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERQQGDVRKQLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H16FN3S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_3\text{S}

This structure features a benzo[d]thiazole moiety, a fluorophenyl group, and a pyrazole-3-carboxamide backbone, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures to This compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
1A549 (Lung)10.5
2SK-MEL-2 (Skin)8.3
3HCT15 (Colon)12.0

In particular, derivatives similar to this compound have exhibited IC50 values ranging from 8.3 to 12.0 µM against different human cancer cell lines, indicating their potential as anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been well-documented. Studies indicate that certain pyrazole compounds significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Compound Activity Inhibition (%) at 10 µM Reference
ATNF-α Inhibition85%
BIL-6 Inhibition76%

These findings suggest that the compound may possess similar anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of compounds containing the benzo[d]thiazole and pyrazole scaffolds has been explored in various studies. For example, derivatives have shown activity against bacterial strains such as E. coli and Staphylococcus aureus.

Compound Bacterial Strain MIC (µg/mL) Reference
CE. coli40
DS. aureus32

The observed minimum inhibitory concentrations (MIC) indicate that these compounds could serve as potential candidates for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of This compound is influenced by various structural modifications. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine) enhances the compound's reactivity and biological activity.
  • Ring System Influence : The benzo[d]thiazole ring contributes to improved binding affinity to biological targets due to its planar structure and ability to participate in π–π interactions.
  • Chain Length Variations : Alterations in the isopropyl chain length can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

A recent case study evaluated the efficacy of a series of pyrazole derivatives in treating inflammatory diseases in an animal model. The study demonstrated that compounds with structural similarities to our target compound significantly reduced paw edema in carrageenan-induced inflammation models compared to standard treatments like ibuprofen.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Compounds derived from pyrazole carboxamides have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives exhibit low Minimum Inhibitory Concentration (MIC) values against strains such as E. coli and S. aureus .
    • The incorporation of a benzothiazole moiety has been linked to enhanced antibacterial activity, attributed to its ability to inhibit key bacterial enzymes .
  • Antifungal Activity :
    • Recent research has highlighted the antifungal properties of pyrazole derivatives, which are effective against various pathogenic fungi. These compounds have been shown to disrupt fungal cell wall synthesis, leading to cell death .
  • Anti-inflammatory Properties :
    • Several studies have reported that pyrazole carboxamide derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Applications in Agriculture

The versatility of pyrazole carboxamides extends to agricultural applications, particularly as fungicides and herbicides. Their efficacy in controlling plant pathogens makes them valuable in crop protection strategies. Notable examples include:

  • Fungicidal Activity : Compounds such as penthiopyrad and bixafen are based on pyrazole structures and are commercially used for their fungicidal properties .
  • Herbicidal Activity : The structural diversity in pyrazole derivatives allows for the development of selective herbicides targeting specific weed species while minimizing damage to crops .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of pyrazole carboxamide derivatives against common pathogens. The results showed that compounds with a benzothiazole ring exhibited superior activity compared to those without it, suggesting that structural modifications can significantly enhance antimicrobial efficacy .

Case Study 2: Antifungal Screening

A set of synthesized pyrazole derivatives was screened for antifungal activity against Candida albicans. The results indicated that certain modifications led to increased potency, with some compounds achieving MIC values lower than traditional antifungal agents .

Data Tables

Property/ActivityCompound ExampleObserved Effect
Antibacterial Activity1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)Low MIC against E. coli
Antifungal ActivityPyrazole derivative AEffective against C. albicans
Anti-inflammatory ActivityCompound BInhibition of IL-6 production

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Thiazole Derivatives

Compound 4: 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Structural Differences : Replaces the benzo[d]thiazole with a simple thiazole and includes a triazole ring. The dihydro-pyrazole moiety reduces aromaticity compared to the fully unsaturated pyrazole in the target compound.
  • Properties : Crystallizes in triclinic symmetry with two independent molecules in the asymmetric unit, displaying planar conformations except for one perpendicular fluorophenyl group .
Compound 5: 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Structural Differences : Similar to Compound 4 but replaces the chlorophenyl with a fluorophenyl group.
  • Properties : Isostructural with Compound 4, suggesting minimal steric impact from halogen substitution .

Comparison Table 1: Pyrazole-Thiazole Derivatives

Feature Target Compound Compound 4 Compound 5
Core Heterocycle Benzo[d]thiazole Thiazole Thiazole
Pyrazole Saturation Fully unsaturated Dihydro-pyrazole Dihydro-pyrazole
Aryl Substituent 4-Fluorophenyl (carboxamide) 4-Chlorophenyl (thiazole) 4-Fluorophenyl (thiazole)
Crystallinity Not reported Triclinic, P̄1 symmetry Triclinic, P̄1 symmetry

Pyrazole Carboxamide Derivatives

N-(3-acetamidophenyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
  • Structural Differences : Replaces the 4-fluorophenyl carboxamide with a 3-acetamidophenyl group.
5,3-AB-CHMFUPPYCA ()
  • Structural Differences : Features a cyclohexylmethyl group instead of benzo[d]thiazole and a 4-fluorophenyl at position 3.
  • Properties : The cyclohexylmethyl group increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability .

Comparison Table 2: Carboxamide Derivatives

Feature Target Compound N-(3-acetamidophenyl) Analog 5,3-AB-CHMFUPPYCA
Aryl Substituent 4-Fluorophenyl 3-Acetamidophenyl 4-Fluorophenyl
Core Heterocycle Benzo[d]thiazole Benzo[d]thiazole None (cyclohexylmethyl)
Solubility Moderate (inferred) Higher (due to acetamide) Lower (hydrophobic)

Trifluoromethyl-Substituted Analogs

1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide ()
  • Structural Differences : Incorporates trifluoromethyl groups on both the thiazole and benzyl substituents.
  • Properties: The electron-withdrawing CF₃ groups enhance metabolic stability but may reduce solubility.

Q & A

Q. Q1. What are the validated synthetic routes for 1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

Core pyrazole formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Substitution reactions : Introduction of the benzo[d]thiazole moiety via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Carboxamide linkage : Activation of the carboxylic acid group (using CDI or EDC/HOBt) followed by coupling with 4-fluoroaniline .

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Pd(PPh₃)₄ for coupling reactions improves yields (see Table 1).
  • Temperature control : Stepwise heating (60–120°C) avoids decomposition of thermally labile intermediates .

Q. Table 1. Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1POCl₃, 90°C, 3 hr78–85
2Pd(PPh₃)₄, DMF, 80°C65–72
3EDC/HOBt, RT, 12 hr82

Q. Q2. How can structural purity and identity of the compound be confirmed?

Methodological Answer: Use a combination of analytical techniques:

Spectroscopy :

  • ¹H/¹³C NMR : Verify substituent integration (e.g., 4-fluorophenyl protons at δ 7.1–7.3 ppm; benzo[d]thiazole C2 carbon at ~165 ppm) .
  • IR : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and NH bend (~3300 cm⁻¹) .

Elemental Analysis : Match calculated vs. experimental C, H, N, S values (tolerance ≤0.4%) .

Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. Q3. How can molecular docking studies predict the compound’s binding affinity to target proteins, and what are limitations in current models?

Methodological Answer:

Target Selection : Prioritize proteins with known roles in disease (e.g., kinases, GPCRs). For benzo[d]thiazole derivatives, TNF-α or COX-2 are common targets .

Docking Workflow :

  • Protein Preparation : Retrieve PDB structures (e.g., 1TNF for TNF-α), remove water, add hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
  • Scoring : Use AutoDock Vina; validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. Limitations :

  • Static vs. dynamic binding : Docking assumes rigid protein structures; MD simulations (≥100 ns) improve accuracy .
  • Solvent effects : Implicit solvent models may underestimate hydrophobic interactions .

Q. Table 2. Docking Scores for Analogous Compounds

CompoundTarget (PDB ID)Binding Energy (kcal/mol)Reference
9c (analog)TNF-α (2AZ5)-9.2
4-fluorophenyl pyrazoleCOX-2 (5KIR)-8.7

Q. Q4. How can contradictory bioactivity data across studies be resolved, particularly for kinase inhibition vs. cytotoxicity?

Methodological Answer: Root Causes of Contradictions :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
  • Off-target effects : Promiscuous binding to unrelated proteins (e.g., cytochrome P450 isoforms).

Q. Resolution Strategies :

Dose-response profiling : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .

Counter-screening : Test against unrelated targets (e.g., EGFR, VEGFR) to confirm selectivity .

Transcriptomics : RNA-seq of treated cells to identify downstream pathways affected .

Q. Q5. What computational methods are suitable for analyzing structure-activity relationships (SAR) of fluorophenyl-pyrazole derivatives?

Methodological Answer:

QSAR Modeling :

  • Descriptor selection : Use electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters .
  • Validation : Split data into training/test sets; apply ML algorithms (Random Forest, SVM) .

Pharmacophore Mapping : Identify critical motifs (e.g., benzo[d]thiazole for π-π stacking; 4-fluorophenyl for hydrophobic contacts) .

Q. Case Study :

  • Electron-withdrawing groups (e.g., -F on phenyl) enhance kinase inhibition by 30–50% compared to -CH₃ .

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